Enhanced Lipophilicity vs. Non-Halogenated Analogs
The 2,5-dichlorophenyl derivative exhibits a calculated LogP of 4.18 , significantly higher than the non-halogenated phenyl analog (LogP 3.45 ) and the 2,4-dichloro regioisomer (LogP 3.91 [1]). This ~0.73 log unit increase over the phenyl analog corresponds to approximately a 5-fold increase in partition coefficient (octanol/water), indicating enhanced lipophilicity that can influence membrane permeability, bioavailability, and off-target binding profiles.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 4.17578 |
| Comparator Or Baseline | 2-Amino-4-phenyl-3-thiophenecarbonitrile (CAS 4651-73-4): LogP 3.45018; 2-Amino-4-(2,4-dichlorophenyl)-3-thiophenecarbonitrile (CAS 519016-82-1): LogP 3.91 |
| Quantified Difference | +0.7256 log units vs. phenyl analog; +0.26578 log units vs. 2,4-dichloro analog |
| Conditions | Predicted/calculated LogP values |
Why This Matters
Lipophilicity directly impacts membrane permeability and in vivo distribution; procurement of the correct regioisomer ensures intended pharmacokinetic behavior in drug discovery programs.
- [1] ChemSrc. 2-Amino-4-(2,4-dichlorophenyl)-3-thiophenecarbonitrile (CAS 519016-82-1). LogP 3.91. https://m.chemsrc.com/baike/1492675.html. View Source
